molecular formula C16H14N2O B1584870 p-(p-Ethoxyphenyliminomethyl)benzonitrile CAS No. 34128-02-4

p-(p-Ethoxyphenyliminomethyl)benzonitrile

Cat. No. B1584870
CAS RN: 34128-02-4
M. Wt: 250.29 g/mol
InChI Key: WTTZYFPFXIZAOS-UHFFFAOYSA-N
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Description

P-(p-Ethoxyphenyliminomethyl)benzonitrile is a chemical compound with the molecular formula C16H14N2O and a molecular weight of 250.29 g/mol . It is widely studied in scientific research.


Molecular Structure Analysis

The molecular structure of p-(p-Ethoxyphenyliminomethyl)benzonitrile consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Antifolates and Antiviral Activity

  • Design and Synthesis of Antifolates : A study on the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates, which are potential inhibitors of dihydrofolate reductase (DHFR) and could serve as antitumor agents. Such research is significant for developing new chemotherapeutic agents (Gangjee et al., 2007).

  • Antiviral Activity of Nucleoside Analogues : Another study focused on the synthesis and antiviral activity evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. These compounds exhibited variable efficacy against DNA viruses, with some showing marked inhibitory activity against retroviruses, highlighting their potential as antiretroviral drugs (Hocková et al., 2003).

Androgen Receptor Antagonists for Dermatological Use

  • Nonsteroidal Androgen Receptor Antagonists : Research on the rational design and synthesis of a novel nonsteroidal androgen receptor antagonist, PF-998425, aimed for dermatological indications like sebum control and treatment of androgenetic alopecia. This study exemplifies the approach to developing targeted therapies for specific conditions while minimizing systemic side effects and avoiding phototoxicity (Li et al., 2008).

Effects of Preservatives on Ocular Surface Cells

  • Impact of Preservatives in Glaucoma Medications : A study investigating the effects of benzalkonium chloride- and Polyquad-preserved combination glaucoma medications on cultured human ocular surface cells. This research is pertinent to understanding the cytotoxic effects of common preservatives on ocular health, which is critical for the formulation of eye-related medications (Ammar et al., 2011).

properties

IUPAC Name

4-[(4-ethoxyphenyl)iminomethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-19-16-9-7-15(8-10-16)18-12-14-5-3-13(11-17)4-6-14/h3-10,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTZYFPFXIZAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346620
Record name p-(p-Ethoxyphenyliminomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-(p-Ethoxyphenyliminomethyl)benzonitrile

CAS RN

34128-02-4
Record name p-(p-Ethoxyphenyliminomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Cyanobenzylidene-4-ethoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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